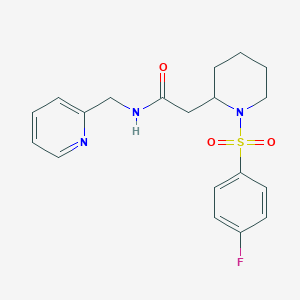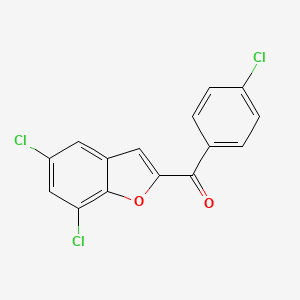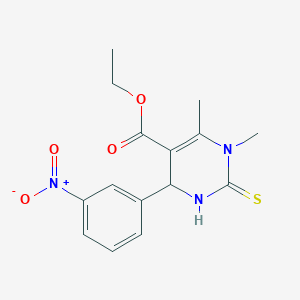
4-(2-((2-(4-Phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-((2-(4-Phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide, also known as GSK1521498, is a novel and selective antagonist of the orexin 1 receptor (OX1R). Orexin is a neuropeptide that plays a crucial role in regulating wakefulness and arousal. Orexin receptor antagonists have been studied as potential treatments for sleep disorders, addiction, and obesity.
Scientific Research Applications
Antimalarial and COVID-19 Applications
Compounds with structural similarities to 4-(2-((2-(4-Phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide have been investigated for their antimalarial properties and potential applications against COVID-19. Studies indicate that these compounds exhibit significant in vitro antimalarial activity and possess desirable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. The antimalarial activity is attributed to the presence of specific moieties, such as quinoxaline, attached to the sulfonamide ring system, which enhances their effectiveness. Moreover, molecular docking studies have revealed that these compounds show binding affinity against key proteins involved in the COVID-19 virus lifecycle, suggesting a potential therapeutic role in managing COVID-19 infections (Fahim & Ismael, 2021).
Cardiovascular Research
Research has also delved into the cardiovascular potential of related compounds. Studies on N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives have shown favorable inotropic activity, which is the force of heart muscle contraction. Such compounds have demonstrated the ability to increase stroke volume in isolated rabbit heart preparations, indicating their potential use in treating heart conditions that benefit from enhanced cardiac output (Zhang et al., 2008).
Anti-inflammatory and Antimicrobial Activities
The anti-inflammatory and antimicrobial properties of compounds structurally related to 4-(2-((2-(4-Phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide have been explored in various studies. For instance, compounds have been identified with significant anti-inflammatory properties in vivo, which can be attributed to their interaction with the human histamine H4 receptor. Such findings suggest potential applications in treating inflammatory diseases (Smits et al., 2008). Additionally, the antimicrobial activity of these compounds against a range of bacteria and fungi has been documented, providing insights into their potential as antimicrobial agents (Patel, Kumari, & Patel, 2012).
properties
IUPAC Name |
4-[[2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3/c29-28(35)21-9-12-22(13-10-21)30-26(34)19-36-24-8-4-5-20-11-14-25(31-27(20)24)33-17-15-32(16-18-33)23-6-2-1-3-7-23/h1-14H,15-19H2,(H2,29,35)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNVJBCIXXSDSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=C(C=C5)C(=O)N)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((2-(4-Phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dimethylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2813423.png)
![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2813424.png)


![4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2813430.png)
![[4-(Propanoylamino)phenoxy]acetic acid](/img/structure/B2813432.png)

![3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2813435.png)




![3-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2813444.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2813445.png)